molecular formula C20H17N3O4S B2993029 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-23-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2993029
CAS RN: 2035004-23-8
M. Wt: 395.43
InChI Key: UVZITCIWFLKAID-XQRVVYSFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into compounds with benzodioxole, thiophene, oxadiazole, and pyrrolidine units often focuses on synthetic methodologies and chemical properties. For instance, studies on reactions of aroylmethylene-thiazolidines with nitrile oxides to afford oxadiazines highlight innovative synthetic routes for creating complex molecules with potential applicational value in materials science or as intermediates in pharmaceutical synthesis (Kandeel & Youssef, 2001).

Antioxidant Activity

The antioxidant activity of compounds containing oxadiazole and pyrrolidine units has been investigated, demonstrating the potential for these molecules in developing therapeutic agents. For example, certain derivatives have been found to possess significant antioxidant properties, potentially offering a basis for the development of new antioxidant drugs (Tumosienė et al., 2019).

Materials Science and Electrochemistry

Compounds featuring thiophene and oxadiazole groups have been explored for their electrochromic properties and applications in materials science. Research into copolymers containing carbazole and their electrochromic properties provides insights into the development of advanced materials for electronic devices (Aydın & Kaya, 2013).

Molecular Docking and Antitubercular Activity

The design and synthesis of pyrrole derivatives, including 1,3,4-oxadiazole moieties, have been directed towards evaluating their antitubercular activity. Through molecular docking studies, these compounds are assessed for their potential as antitubercular agents, showcasing the application of such molecules in addressing global health challenges (Joshi et al., 2015).

Optoelectronic Applications

Investigations into oxadiazole derivatives for their optoelectronic properties underline the relevance of such compounds in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of oxadiazole-based materials for use in OLEDs demonstrates the broad applicational potential of compounds with similar structural characteristics (Shih et al., 2015).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(6-4-13-3-5-15-16(10-13)26-12-25-15)23-8-7-14(11-23)19-21-20(27-22-19)17-2-1-9-28-17/h1-6,9-10,14H,7-8,11-12H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZITCIWFLKAID-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

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